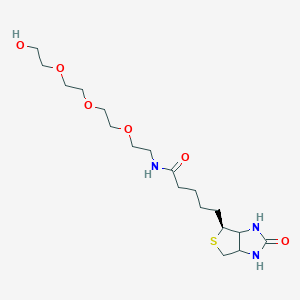

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

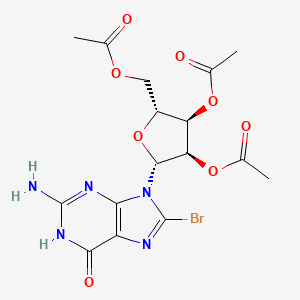

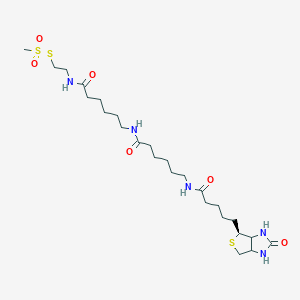

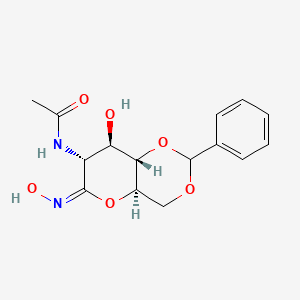

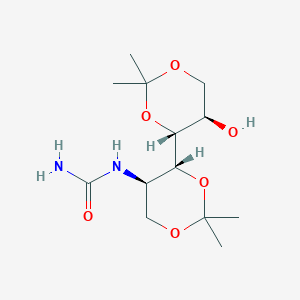

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol is a complex chemical compound derived from d-mannitol. Its synthesis and properties are of interest in carbohydrate chemistry due to the unique structural features and potential applications.

Synthesis Analysis

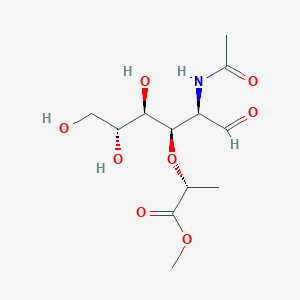

The synthesis of related derivatives of d-mannitol, such as the 2,3:4,5-di-O-isopropylidene derivative, involves the preparation from 1,6-di-O-benzoyl-d-mannitol, with structures established by 13 C-NMR spectroscopy (Gawrońska, 1988). Another relevant synthesis approach includes the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination (Claustre, Bringaud, Azéma, Baron, Périé, & Willson, 1999).

Molecular Structure Analysis

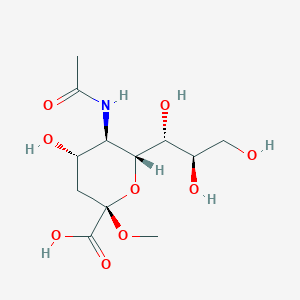

The molecular structure of related compounds includes the characterization of 1,3-dioxane rings adopting a skew conformation and sugar carbon chains bent around specific bonds, as found by IR data and molecular mechanics calculations (Gawrońska, 1988).

Chemical Reactions and Properties

Chemical reactions involving related d-mannitol derivatives can include acidic dehydration, oxidation, and isopropylidenation under neutral conditions. These reactions lead to the formation of various anhydrides, cyclic sulfates, and isopropylidene derivatives (Koerner, Voll, & Younathan, 1977), (Chittenden, 1980).

Physical Properties Analysis

The physical properties of these compounds are often characterized by crystallography and NMR spectroscopy. For instance, certain derivatives crystallize in specific systems, with determined cell dimensions, and are characterized by envelop conformations (Krajewski, Gluziński, Pakulski, Zamojski, Mishnev, & Ķemme, 1994).

Chemical Properties Analysis

The chemical properties include reactivity towards different chemical agents, stability under various conditions, and the ability to undergo transformations into other derivatives. For example, the isopropylidenation under neutral conditions reveals insights into the reactivity and stability of the isopropylidene group in d-mannitol derivatives (Chittenden, 1980).

科学研究应用

Radiopharmaceutical Applications : A study by Szarek et al. (1986) discusses the synthesis of 2-deoxy-2-fluoro-D-glucose from a compound closely related to 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol. This compound is used in medical imaging as a radiopharmaceutical (Szarek, Hay, Doboszewski, & Perlmutter, 1986).

Synthesis of Derivatives for Medical Applications : Klein et al. (1989) described a method for producing derivatives of 2,3:5,6-di-O-isopropylidene-D-mannitol, which could be relevant for synthesizing various bioactive molecules (Klein, Boons, Veeneman, Marel, & Boom, 1989).

Synthesis of Amino Derivatives : Roth, Pigman, and Danishefsky (1964) studied the catalytic reduction of D-fructose oxime to produce 2-amino-2-deoxy-D-mannitol, a compound related to the target molecule. This research may offer insights into the synthesis of amino derivatives of mannitol (Roth, Pigman, & Danishefsky, 1964).

Conformational Studies : Gawrońska (1988) conducted a study on the synthesis and conformations of di-O-isopropylidene-d-mannitol derivatives. Understanding the conformations of such compounds can be crucial in predicting their reactivity and interactions (Gawrońska, 1988).

Pharmaceutical Synthesis : Szarek, Hay, and Perlmutter (1983) again highlighted the synthesis of 2-deoxy-2-fluoro-D-glucose for radiopharmaceutical use, indicating the relevance of these derivatives in medical applications (Szarek, Hay, & Perlmutter, 1983).

安全和危害

The safety data sheet (SDS) for 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol can be viewed and downloaded for free at Echemi.com4. The SDS contains information about the potential hazards of the compound and how to handle it safely.

未来方向

Given its remarkable efficacy in combating various pathogens, 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol has significant potential for future advancements in the biomedical field2. However, more research is needed to fully understand its properties and potential applications.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to dedicated chemical databases or scientific publications.

属性

IUPAC Name |

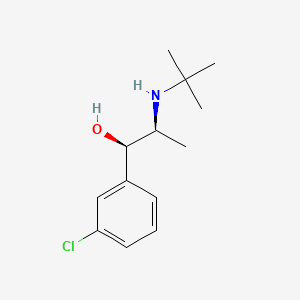

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXATAWVSAMQB-ZYUZMQFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。